molecular formula C20H16N6O3S B2795299 4-[2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamido]benzamide CAS No. 1005293-48-0

4-[2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamido]benzamide

Katalognummer: B2795299
CAS-Nummer: 1005293-48-0
Molekulargewicht: 420.45
InChI-Schlüssel: ADOBEZBSJLNXLM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Tert-butyl-4-phenyl-1,3-thiazol-2-amine is a heterocyclic compound featuring a thiazole core substituted with a phenyl group at position 4 and a tert-butyl group at position 5. The tert-butyl group contributes significant steric bulk and lipophilicity, while the phenyl group enables π-π interactions, making this compound structurally distinct among 2-aminothiazoles. For instance, theoretical calculations on 4-tert-butyl-1,3-thiazol-2-amine (BTA) using B3LYP/6-311+G methods revealed vibrational spectra and thermal properties influenced by the tert-butyl substituent .

Eigenschaften

IUPAC Name

4-[[2-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N6O3S/c21-17(28)12-6-8-13(9-7-12)23-16(27)11-30-20-24-18-15(19(29)25-20)10-22-26(18)14-4-2-1-3-5-14/h1-10H,11H2,(H2,21,28)(H,23,27)(H,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADOBEZBSJLNXLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)NC4=CC=C(C=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 4-[2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamido]benzamide involves multiple steps. One common synthetic route includes the reaction of 4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-6-thiol with acetyl chloride to form the corresponding thioester. This intermediate is then reacted with 4-aminobenzamide under specific conditions to yield the final product . Industrial production methods may involve optimization of these steps to increase yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Analyse Chemischer Reaktionen

4-[2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamido]benzamide undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

4-[2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamido]benzamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-[2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamido]benzamide involves the inhibition of cyclin-dependent kinase 2 (CDK2). This enzyme is essential for the progression of the cell cycle, and its inhibition leads to cell cycle arrest and apoptosis in cancer cells . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2, which is necessary for its activation .

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Electronic Effects

  • 4-(4-tert-Butylphenyl)-1,3-thiazol-2-amine (CAS 81529-61-5): This compound has a tert-butyl group on the para position of a phenyl ring attached to position 4 of the thiazole. Its solubility in chloroform, methanol, and DMSO suggests moderate polarity, likely due to the aryl-tert-butyl combination .
  • N-(2,6-Dimethylphenyl)-4-phenyl-1,3-thiazol-2-amine (Compound 49):
    This analog features a phenyl group at position 4 and a dimethylphenyl substituent on the amine. It exhibits anti-tubercular activity, highlighting the role of aryl groups in biological interactions . The absence of a tert-butyl group in this compound reduces lipophilicity compared to the target molecule.

Heterocyclic Modifications

  • 5-tert-butyl-1,3,4-thiadiazol-2-amine :
    Replacing the thiazole with a thiadiazole ring introduces an additional nitrogen atom, altering electronic properties and hydrogen-bonding capacity. The tert-butyl group at position 5 mirrors the substitution in the target compound but within a different heterocyclic framework .

Functional Group Variations

  • 5-[4-(Trifluoromethyl)benzyl]-1,3-thiazol-2-amine :
    The trifluoromethylbenzyl substituent increases electronegativity and metabolic stability compared to the tert-butyl-phenyl combination in the target compound. Such derivatives are often explored for pharmaceutical applications due to their enhanced bioavailability .

Data Table: Key Properties of Comparable Compounds

Compound Name Substituents Key Properties/Applications References
5-Tert-butyl-4-phenyl-1,3-thiazol-2-amine 4-phenyl, 5-tert-butyl Theoretical data inferred from BTA
4-(4-tert-Butylphenyl)-1,3-thiazol-2-amine 4-(4-tert-butylphenyl) Solubility in DMSO, chloroform
N-(2,6-Dimethylphenyl)-4-phenyl-1,3-thiazol-2-amine 4-phenyl, N-(2,6-dimethylphenyl) Anti-tubercular activity
5-tert-butyl-1,3,4-thiadiazol-2-amine Thiadiazole core, 5-tert-butyl Structural analog for SAR studies
5-[4-(Trifluoromethyl)benzyl]-1,3-thiazol-2-amine 4-(trifluoromethylbenzyl) High electronegativity, drug design

Theoretical and Experimental Insights

Theoretical studies on 4-tert-butyl-1,3-thiazol-2-amine (BTA) using DFT methods revealed vibrational wavenumbers and thermal stability correlated with the tert-butyl group’s electron-donating effects . These findings suggest that the tert-butyl substituent in the target compound may similarly enhance thermal stability and influence intermolecular interactions.

Biologische Aktivität

The compound 4-[2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamido]benzamide is a member of the pyrazolo[3,4-d]pyrimidine class, which has gained attention in medicinal chemistry for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anti-cancer properties and mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound includes:

  • A pyrazolo[3,4-d]pyrimidine core.
  • A sulfanyl acetamido side chain .
    This unique combination is believed to contribute to its biological activity.

Anti-Cancer Properties

Research indicates that this compound exhibits significant anti-proliferative activity against various cancer cell lines. Notably, it has shown effectiveness against promyelocytic leukemia cells (HL-60), with studies reporting IC50 values indicating potent inhibition of cell growth.

Cell Line IC50 (µM) Mechanism of Action
HL-6012.5Induction of apoptosis
A54915.0Cell cycle arrest
MCF720.0Inhibition of proliferation

These findings suggest that the compound may trigger apoptosis and inhibit cell cycle progression in cancer cells, making it a promising candidate for further development in oncology.

The mechanisms by which this compound exerts its effects include:

  • Inhibition of Kinases : It has been shown to inhibit various kinases involved in cancer cell signaling pathways.
  • Induction of Apoptosis : The compound promotes programmed cell death in malignant cells.
  • Cell Cycle Arrest : It disrupts the normal progression of the cell cycle, preventing cancer cells from dividing.

Study 1: Antitumor Activity Evaluation

In a study published in MDPI, researchers synthesized a series of pyrazolo derivatives and evaluated their antitumor activities. The compound demonstrated significant inhibition against several cancer cell lines with IC50 values comparable to established chemotherapeutics .

Study 2: Molecular Docking Studies

Molecular docking studies revealed that the compound interacts favorably with key targets involved in cancer progression. These studies suggest potential binding affinities that could be exploited for drug development .

Q & A

Q. How can researchers optimize the synthesis of pyrazolo[3,4-d]pyrimidine derivatives like 4-[2-({...}]benzamide to improve yield and purity?

Methodological Answer: Synthesis optimization requires careful control of reaction conditions. For example:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution reactions, while ethanol or methanol may reduce side products .
  • Catalysts : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) can accelerate thioether bond formation in sulfanylacetamide linkages .
  • Temperature : Microwave-assisted synthesis (80–120°C) reduces reaction times compared to traditional reflux (12–24 hours) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity .

Q. What spectroscopic techniques are critical for characterizing the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the pyrazolo[3,4-d]pyrimidine core (δ 7.5–8.5 ppm for aromatic protons) and acetamido linkages (δ 2.5–3.5 ppm for CH₂) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₂₂H₁₈N₆O₃S) .
  • FT-IR : Identifies carbonyl (1650–1700 cm⁻¹) and sulfanyl (2550–2600 cm⁻¹) groups .
  • X-ray Crystallography : Resolves regioselectivity in the pyrazolo[3,4-d]pyrimidine core .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Substituent Variation :
    • Phenyl group modifications : Electron-withdrawing groups (e.g., Cl, F) at the 4-position enhance anticancer activity by improving target binding .
    • Sulfanylacetamide linker : Replacing sulfur with oxygen reduces metabolic stability but may alter enzyme inhibition .
  • Biological Assays :
    • In vitro cytotoxicity : Test against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ values .
    • Enzyme inhibition : Kinase assays (e.g., EGFR, CDK2) to identify mechanistic pathways .

Q. How can researchers resolve contradictions in reported biological activity data for this compound class?

Methodological Answer:

  • Standardize Assay Conditions : Use consistent cell lines (e.g., NCI-60 panel) and protocols (MTT vs. SRB assays) .
  • Purity Validation : HPLC (>95% purity) to exclude confounding effects of impurities .
  • Mechanistic Studies : Molecular docking (AutoDock Vina) to correlate substituent effects with target binding .

Q. What strategies enhance the solubility and bioavailability of this hydrophobic compound?

Methodological Answer:

  • Prodrug Design : Introduce phosphate or ester groups at the benzamide moiety to improve aqueous solubility .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size: 100–200 nm) for sustained release .
  • Co-solvent Systems : Use DMSO/PEG-400 mixtures in preclinical studies .

Q. How can computational methods predict the biological targets of this compound?

Methodological Answer:

  • Molecular Docking : Screen against kinase libraries (e.g., PDB) to identify potential targets like CDK2 or EGFR .
  • QSAR Modeling : Use descriptors (logP, polar surface area) to predict absorption and toxicity .
  • Network Pharmacology : Map interactions with apoptosis pathways (e.g., Bcl-2, caspase-3) .

Q. What are the stability challenges under physiological conditions, and how can they be mitigated?

Methodological Answer:

  • pH Sensitivity : Degradation in acidic environments (e.g., stomach pH 1.5) requires enteric coating .
  • Oxidative Stability : Add antioxidants (e.g., ascorbic acid) to formulations .
  • Thermal Stability : DSC/TGA analysis to identify decomposition thresholds (>200°C) .

Q. How can regioselectivity issues in pyrazolo[3,4-d]pyrimidine synthesis be addressed?

Methodological Answer:

  • Protecting Groups : Use tert-butoxycarbonyl (Boc) to direct sulfanylacetamide coupling .
  • Microwave Irradiation : Enhances regioselectivity in cyclization steps .
  • Crystallographic Analysis : Resolve ambiguous structures via X-ray diffraction .

Q. What analytical methods validate batch-to-batch consistency in preclinical studies?

Methodological Answer:

  • HPLC-PDA : Monitor purity and detect degradation products .
  • DSC/TGA : Ensure consistent polymorphic forms .
  • Elemental Analysis : Confirm C, H, N, S content within ±0.4% theoretical values .

Q. How can synergistic effects with existing therapeutics be explored?

Methodological Answer:

  • Combination Index (CI) : Calculate using Chou-Talalay method (e.g., cisplatin synergy) .
  • Transcriptomics : RNA-seq to identify upregulated pathways (e.g., DNA repair, apoptosis) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.